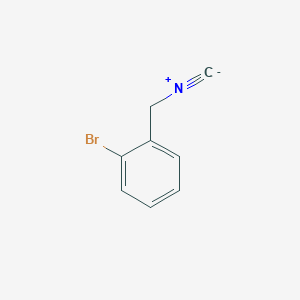

1-Bromo-2-(isocyanomethyl)benzene

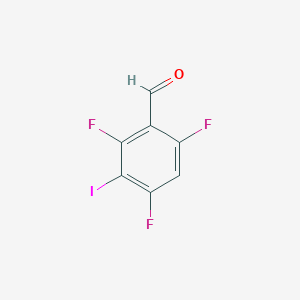

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-2-(isocyanomethyl)benzene is a chemical compound with the molecular formula C8H6BrN and a molecular weight of 196.05 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrN/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2 . This indicates that the molecule consists of a benzene ring with a bromine atom and an isocyanomethyl group attached. The exact spatial arrangement of these groups would depend on the specific isomer of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known to have a molecular weight of 196.05 , but other properties such as density, boiling point, and melting point are not specified .Applications De Recherche Scientifique

Supramolecular Features and Crystallization

1-Bromo derivatives, such as 1-bromo-2-(isocyanomethyl)benzene, demonstrate significant supramolecular characteristics like hydrogen bonding, π–π interactions, and close contacts between different elements, as exemplified in the study of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene (Timo Stein et al., 2015). This research highlights the compound's ability to crystallize in specific forms, such as a sub-hydrate.

Synthesis of Complex Compounds

This compound is utilized in the synthesis of complex organic compounds. For instance, it's used in the formation of 1-substituted 3-alkoxy-1H-isoindoles, showcasing a two-step synthesis process that includes reactions with nitriles and acid-catalyzed cyclization (Minami Kuroda & K. Kobayashi, 2015).

Fluorescence Properties

The compound's derivatives have been studied for their fluorescence properties, as seen in the synthesis of 1-Bromo-4-( 2,2-diphenylvinyl) benzene. This study focused on the compound's photoluminescence properties in both solution and solid states, highlighting its potential use in optoelectronic applications (Liang Zuo-qi, 2015).

Synthesis of Sterically Hindered Aryl Bromides

This compound is instrumental in the synthesis of highly sterically hindered aryl bromides. This process was demonstrated in the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, which exhibits unique rotational isomerism and thermal properties (B. R. Steele et al., 2004).

Mécanisme D'action

The mechanism of action of 1-Bromo-2-(isocyanomethyl)benzene is not specified in the search results. As a bromobenzene derivative, it may undergo reactions via electrophilic aromatic substitution . The isocyanomethyl group could also participate in reactions, but the specifics would depend on the reaction conditions and the other reactants present.

Propriétés

IUPAC Name |

1-bromo-2-(isocyanomethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLJFUOADFXCOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CC=CC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 3-((4-((furan-2-carbonyl)oxy)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2819546.png)

![2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2819547.png)

![2-(4-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2819548.png)

![1,7,7-Trimethyl-4-[(2-methyl-2,3-dihydroindol-1-yl)-oxomethyl]-2-bicyclo[2.2.1]heptanone](/img/structure/B2819549.png)

![1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2819551.png)

![Tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2819554.png)